molecular formula C11H7BrO2 B1271587 5-(2-Bromophenyl)furan-2-carbaldehyde CAS No. 58110-57-9

5-(2-Bromophenyl)furan-2-carbaldehyde

Cat. No. B1271587
CAS RN: 58110-57-9
M. Wt: 251.08 g/mol
InChI Key: FWPDRAIMKVWEGB-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)furan-2-carbaldehyde (2BFC) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a bicyclic compound consisting of a five-membered furan ring and a two-membered bromophenyl ring. The compound has been studied for its ability to react with both nucleophiles and electrophiles, allowing for a variety of synthetic routes for its synthesis. It has also been studied for its potential applications in medicinal chemistry and biochemistry.

Scientific Research Applications

Thermodynamic Properties

Studies have explored the thermodynamic properties of compounds structurally related to 5-(2-Bromophenyl)furan-2-carbaldehyde, such as 5(nitrophenyl) furan-2-carbaldehyde isomers. Research on these compounds has provided insights into their sublimation and evaporation processes, crucial for understanding their behavior in various applications (Dibrivnyi et al., 2015).

Photophysical Properties

Synthesis and photophysical properties of novel biphenyl derivatives containing furan and thiophene groups have been studied. Such compounds, including this compound, have potential applications in material science and photovoltaic devices due to their unique absorption and emission characteristics (Li et al., 2010).

Biomass-Derived Chemicals

Furan-2-carbaldehydes have been used as efficient green C1 building blocks in the synthesis of bioactive compounds. This application is significant in the context of sustainable chemistry and pharmaceuticals, emphasizing the potential of this compound in green chemistry applications (Yu et al., 2018).

Antitumor Activity

Research has identified compounds structurally similar to this compound with antitumor activities. For instance, derivatives of furan-2-carbaldehydes have been found to inhibit tumor cell proliferation in vitro, suggesting potential therapeutic applications in cancer treatment (Jia et al., 2015).

Antioxidant Agents

Novel chalcone derivatives synthesized from compounds related to this compound have shown promising antioxidant activities. These findings are relevant for developing new antioxidant agents in pharmaceuticals and nutraceuticals (Prabakaran et al., 2021).

Catalytic Synthesis

The catalytic synthesis of furfural and hydroxymethylfurfural, derivatives of furan-2-carbaldehydes, has significant implications in the chemical industry. Such processes are key to producing biobased chemicals and intermediates, highlighting the potential industrial applications of this compound (Karinen et al., 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5-(2-bromophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPDRAIMKVWEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365797
Record name 5-(2-bromophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58110-57-9
Record name 5-(2-bromophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-BROMOPHENYL)-2-FURALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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